molecular formula C15H25NO2 B5193844 1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate

1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate

Cat. No. B5193844
M. Wt: 251.36 g/mol
InChI Key: PXKKYYXOWAXOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate, commonly known as DEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPA is a derivative of vitamin E and has been found to possess unique properties that make it a valuable compound in research. In

Mechanism of Action

The mechanism of action of DEPA is not fully understood, but it is believed to be related to its antioxidant properties. DEPA can scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. DEPA can also modulate various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DEPA has been found to have various biochemical and physiological effects. In vitro studies have shown that DEPA can inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate various signaling pathways. In vivo studies have shown that DEPA can improve endothelial function, reduce atherosclerosis, and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. DEPA can be easily synthesized in the lab, and its properties can be easily modified by changing the reaction conditions. However, one limitation of DEPA is its high cost, which can limit its use in large-scale experiments.

Future Directions

DEPA has a promising future in various fields, and several future directions can be explored. One future direction is to investigate the potential of DEPA in combination with other drugs or therapies for cancer treatment. Another future direction is to explore the potential of DEPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate the mechanism of action of DEPA and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion:
In conclusion, DEPA is a valuable compound in scientific research due to its unique properties and potential applications in various fields. The synthesis method of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. DEPA has been extensively studied for its potential applications in cancer research, neuroprotection, and cardiovascular diseases. The mechanism of action of DEPA is believed to be related to its antioxidant properties. DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies can be conducted to investigate the potential of DEPA in various fields, and several future directions can be explored.

Synthesis Methods

The synthesis of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form DEPA. The yield of DEPA can be improved by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

DEPA has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, DEPA has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DEPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, DEPA has been found to improve endothelial function and reduce atherosclerosis.

properties

IUPAC Name

[1-(diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-9-11-15(5,18-14(4)17)12-10-13-16(7-2)8-3/h6H,1,7-9,11,13H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKKYYXOWAXOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)(CCC=C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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